molecular formula C13H8ClIO B1615197 2-Chloro-4'-iodobenzophenone CAS No. 890098-17-6

2-Chloro-4'-iodobenzophenone

Cat. No.: B1615197
CAS No.: 890098-17-6
M. Wt: 342.56 g/mol
InChI Key: CCYWIUYLHBLQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-iodobenzophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the chlorination of o-chlorobenzoic acid to produce o-chlorobenzoyl chloride. This intermediate then undergoes a Friedel-Crafts acylation with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-Chloro-4’-iodobenzophenone .

Industrial Production Methods: Industrial production of 2-Chloro-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert gas protection, controlled temperature, and efficient purification techniques are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Chloro-4’-iodobenzophenone
  • 4-Bromo-4’-iodobenzophenone
  • 4-Fluoro-4’-iodobenzophenone

Comparison: 2-Chloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine substituents, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific synthetic applications, particularly in coupling reactions where the iodine atom facilitates efficient cross-coupling .

Properties

IUPAC Name

(2-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWIUYLHBLQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641504
Record name (2-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-17-6
Record name (2-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-iodobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-iodobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-4'-iodobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4'-iodobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4'-iodobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-4'-iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.